Methyldopa sesquihydrate

Übersicht

Beschreibung

Methyldopa-Sesquihydrat ist ein zentral wirkendes sympatholytisches Mittel und ein Antihypertensivum. Es ist ein Analogon von DOPA (3,4‐Hydroxyphenylalanin) und wirkt als Prodrug, das zur Auslösung der therapeutischen Wirkung einer Biotransformation zu einem aktiven Metaboliten bedarf. Methyldopa-Sesquihydrat wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt, insbesondere bei bestimmten Patientengruppen wie schwangeren Frauen und Patienten mit Niereninsuffizienz .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyldopa-Sesquihydrat kann über mehrere chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 3,4-Dihydroxybenzaldehyd mit Alanin in Gegenwart eines Reduktionsmittels. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei das Zwischenprodukt Schiff-Base gebildet wird, das anschließend zu Methyldopa reduziert wird. Die Sesquihydratform wird durch Kristallisation von Methyldopa in Gegenwart von Wasser erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyldopa-Sesquihydrat erfolgt im großen Maßstab unter Verwendung ähnlicher chemischer Verfahren, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt. Das Endprodukt wird häufig kristallisiert und getrocknet, um die Sesquihydratform zu erhalten, die anschließend unter kontrollierten Bedingungen verpackt wird, um ihre Stabilität und Wirksamkeit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyldopa-Sesquihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methyldopa kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte sind.

Reduktion: Die Verbindung kann zu den entsprechenden Alkoholen reduziert werden.

Substitution: Methyldopa kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitrierungsmittel.

Hauptprodukte

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Alkohol-Derivate von Methyldopa.

Substitution: Halogenierte oder nitrierte Methyldopa-Derivate.

Wissenschaftliche Forschungsanwendungen

Methyldopa-Sesquihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmitterwege und seine Rolle bei der Modulation adrenerger Signale untersucht.

Medizin: Wird hauptsächlich als Antihypertensivum eingesetzt. Es wird auch auf seine potenziellen neuroprotektiven Wirkungen untersucht.

Wirkmechanismus

Methyldopa-Sesquihydrat übt seine Wirkung aus, indem es als Agonist an Alpha-2-Adrenorezeptoren bindet. Diese Bindung hemmt den adrenergen neuronalen Ausstrom, was zu einer Verringerung der vasokonstriktiven adrenergen Signale führt. Die Verbindung wird in ihren aktiven Metaboliten, Alpha-Methylnorepinephrin, umgewandelt, der für seine antihypertensive Wirkung verantwortlich ist. Die primären molekularen Ziele sind die Alpha-2-Adrenorezeptoren, und die beteiligten Wege umfassen die Hemmung der Noradrenalin-Freisetzung und die Reduktion der Aktivität des sympathischen Nervensystems .

Wissenschaftliche Forschungsanwendungen

Methyldopa Sesquihydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on neurotransmitter pathways and its role in modulating adrenergic signals.

Medicine: Primarily used as an antihypertensive agent. It is also investigated for its potential neuroprotective effects.

Industry: Utilized in the formulation of pharmaceutical products, particularly for managing hypertension.

Wirkmechanismus

Methyldopa Sesquihydrate exerts its effects by binding to alpha-2 adrenergic receptors as an agonist. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals. The compound is converted into its active metabolite, alpha-methylnorepinephrine, which is responsible for its antihypertensive effects. The primary molecular targets are the alpha-2 adrenergic receptors, and the pathways involved include the inhibition of norepinephrine release and the reduction of sympathetic nervous system activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clonidin: Ein weiteres zentral wirkendes Alpha-2-Adrenorezeptor-Agonist, das zur Behandlung von Bluthochdruck eingesetzt wird.

Guanfacin: Ähnlich wie Methyldopa wird es bei Bluthochdruck und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) eingesetzt.

Labetalol: Ein gemischter Alpha- und Beta-Adrenorezeptor-Antagonist, der bei Bluthochdruck eingesetzt wird.

Einzigartigkeit

Methyldopa-Sesquihydrat ist einzigartig in seiner spezifischen Anwendung zur Behandlung von Bluthochdruck bei schwangeren Frauen und Patienten mit Niereninsuffizienz. Anders als Clonidin und Guanfacin ist Methyldopa ein Prodrug, das zur Umwandlung in seine aktive Form einer Biotransformation bedarf. Darüber hinaus macht seine lange Nutzungshistorie und das gut dokumentierte Sicherheitsprofil es in bestimmten klinischen Szenarien zur bevorzugten Wahl .

Eigenschaften

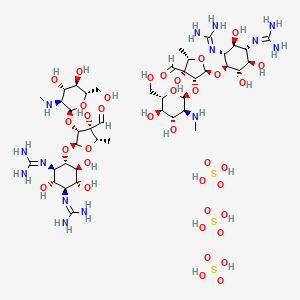

IUPAC Name |

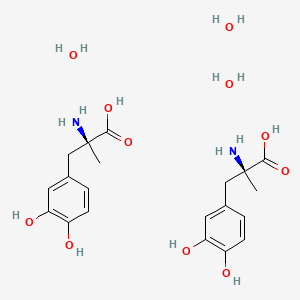

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFCISHFRZHKHY-NGQGLHOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020863 | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-08-1 | |

| Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)

![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)

![2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one](/img/structure/B7802871.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate](/img/structure/B7802919.png)

![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B7802927.png)